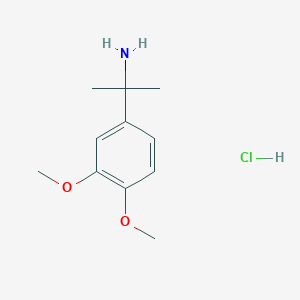

2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4;/h5-7H,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOVSZFRXZZMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153002-39-2 | |

| Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.

Reductive Amination: The aldehyde group of 3,4-dimethoxybenzaldehyde is subjected to reductive amination using a suitable amine donor, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its pharmacological properties, particularly its interaction with neurotransmitter systems such as serotonin (5-HT) and nitric oxide (NO). Research indicates that it may influence:

- Neurotransmitter Activity : It has been shown to stimulate the synthesis of endogenous nitric oxide, which is critical for various neuronal functions.

- Potential Therapeutic Uses : Ongoing studies are investigating its role in treating neurological disorders, given its structural similarities to other bioactive compounds in this class .

Organic Synthesis

2-(3,4-Dimethoxyphenyl)propan-2-amine serves as a valuable precursor in organic synthesis:

- Reagent in Chemical Reactions : It is utilized in synthesizing more complex organic molecules, allowing for the exploration of new chemical entities with potential biological activities.

- Synthetic Routes : Common methods for synthesizing this compound include reductive amination and catalytic hydrogenation, which can be optimized for higher yields and purity.

Biochemical Research

The compound's interaction with various enzymes and proteins makes it significant in biochemical studies:

- Cell Signaling Pathways : It modulates intracellular signaling pathways, influencing processes like cell metabolism and gene expression.

- Gastrointestinal Studies : Research indicates that it regulates spontaneous contractile activity in gastric smooth muscle cells through its action on nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS).

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

- Pharmaceutical Manufacturing : It is used as an intermediate in the production of pharmaceuticals, contributing to the development of new therapeutic agents.

- Chemical Production : The compound's unique structure allows it to be used in the synthesis of derivatives that may have enhanced or novel properties compared to existing compounds.

Case Study 1: Neurotransmitter Interaction

A study published in a peer-reviewed journal examined the effects of 2-(3,4-Dimethoxyphenyl)propan-2-amine on serotonin receptors. The findings suggested that the compound could enhance serotonin signaling pathways in vitro, indicating potential use in treating mood disorders .

Case Study 2: Gastrointestinal Regulation

Research focused on gastrointestinal motility demonstrated that this compound modulates smooth muscle contractions through nitric oxide pathways. This suggests a potential application in treating gastrointestinal disorders characterized by dysmotility .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Verapamil Hydrochloride

Structure: (2RS)-2-(3,4-Dimethoxyphenyl)-5-2-(3,4-dimethoxyphenyl)ethylamino-2-(1-methylethyl)pentanenitrile hydrochloride. CAS No.: 152-11-4 (base), 52-53-9 (hydrochloride). Pharmacological Use: Non-selective calcium channel blocker used for hypertension and arrhythmias. Its 3,4-dimethoxyphenyl groups contribute to binding affinity at L-type calcium channels . Key Difference: Verapamil’s extended aliphatic chain and nitrile group differentiate it from the simpler propan-2-amine structure of the target compound.

Vernakalant Hydrochloride

Structure: (3R)-1-[(1R,2R)-2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride. CAS No.: 748810-28-6. Pharmacological Use: Antiarrhythmic agent for atrial fibrillation. The 3,4-dimethoxyphenyl group is critical for its ion channel (Kv1.5) blocking activity . Key Difference: Incorporates a pyrrolidin-3-ol moiety and cyclohexyl ether linkage, enhancing selectivity for cardiac ion channels.

Dobutamine Related Compound C

Structure: N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride. CAS No.: 51062-14-7. Use: Impurity in dobutamine synthesis; the 3,4-dimethoxyphenethyl group mimics catecholamine structures but with reduced adrenergic activity due to methoxy substituents . Key Difference: Extended butan-2-amine chain and additional 4-methoxyphenyl group differentiate its structure.

2-(4-Fluorophenyl)propan-2-amine Hydrochloride

Structure: Fluorinated analog with a 4-fluorophenyl group. CAS No.: 1216563-60-8. Use: Intermediate in chemical synthesis; fluorination increases metabolic stability compared to methoxy groups . Key Difference: Replacement of methoxy with fluorine alters electronic properties and binding interactions.

Pharmacological and Physicochemical Properties

*LogP values estimated or sourced from literature.

Structural Modifications and Activity Trends

- Methoxy vs. Hydroxy Groups : The 3,4-dihydroxyphenyl analog (dopamine, CAS 62-31-7) exhibits higher polarity and catecholaminergic activity, whereas methoxy substitution reduces oxidation susceptibility and enhances lipophilicity .

- Fluorination : 2-(4-Fluorophenyl)propan-2-amine HCl (CAS 1216563-60-8) shows increased metabolic stability compared to methoxy analogs, favoring CNS-targeted applications .

Biological Activity

2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride, commonly known as a derivative of the phenethylamine class, has gained attention in pharmacological research due to its psychoactive properties and potential therapeutic applications. This compound is structurally related to other psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 242.73 g/mol

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT receptor. Research indicates that this compound acts as an agonist at these receptors, which may contribute to its psychoactive effects. The presence of methoxy groups on the phenyl ring enhances its binding affinity and selectivity towards these receptors compared to other related compounds .

Neurotransmitter Modulation

Studies have shown that this compound significantly influences the release of neurotransmitters such as serotonin (5-HT) and dopamine (DA). For instance, in vivo microdialysis experiments demonstrated that administration of this compound resulted in increased extracellular levels of both neurotransmitters . The following table summarizes the effects observed in various studies:

| Study | Doses Administered | Effect on 5-HT Levels | Effect on DA Levels |

|---|---|---|---|

| Study A | 5 mg/kg | Increased by 540% | Increased by 1460% |

| Study B | Variable | Slight increase | Moderate increase |

Case Studies

- Acute Psychosis : A case study documented an instance of acute psychosis following ingestion of a related compound (2C-T-4), which shares structural similarities with this compound. This highlights the potential for adverse psychological effects associated with its use .

- Toxicology Reports : Research has indicated that compounds within the same class can exhibit significant toxicity profiles, which may include cardiovascular effects and neurotoxicity. A comprehensive review on new psychoactive substances noted that the pharmacological effects can vary widely based on dosage and individual susceptibility .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of phenethylamines, including this compound. The modifications in the methoxy groups were found to significantly influence receptor binding and efficacy at serotonin receptors. For example, removal or alteration of these groups led to a marked decrease in agonist potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride, and how can intermediates be characterized?

- Methodology : Synthesis typically involves alkylation of 3,4-dimethoxyphenyl precursors followed by reductive amination. For example, intermediates like 2-(3,4-dimethoxyphenyl)propan-2-amine can be converted to the hydrochloride salt via HCl treatment in ethanol. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%) .

- Data Contradiction : Variations in reaction yields may arise from differences in reducing agents (e.g., sodium borohydride vs. lithium aluminum hydride). Optimization of stoichiometry and solvent polarity is critical .

Q. How can researchers validate the purity of this compound?

- Methodology : Use reverse-phase HPLC with a C18 column (4.6 mm × 150 mm), mobile phase acetonitrile:0.015 M sodium acetate (30:70 v/v), and UV detection at 278 nm. Compare retention times against reference standards .

- Advanced Note : Impurity profiling (e.g., dimethoxy byproducts) requires tandem mass spectrometry (LC-MS/MS) for structural identification .

Advanced Research Questions

Q. What strategies are effective for resolving co-eluting impurities in HPLC analysis of this compound?

- Methodology : Adjust chromatographic conditions by modifying the mobile phase pH (e.g., adding 0.1% trifluoroacetic acid) or using gradient elution (5–95% acetonitrile over 20 minutes). For persistent impurities, employ chiral columns if stereoisomers are suspected .

- Case Study : Verapamil hydrochloride (structurally analogous) analysis achieved baseline separation using 2-aminoheptane as an ion-pairing agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.